molecular formula C15H12N2O2 B1415372 1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid CAS No. 1177347-48-6

1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid

Cat. No.: B1415372
CAS No.: 1177347-48-6
M. Wt: 252.27 g/mol
InChI Key: ALPCGAYTJWXVGE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1177347-48-6 and is catalogued in chemical databases with the molecular descriptor file number MFCD16652635. The official International Union of Pure and Applied Chemistry name is designated as 1-methyl-3-(naphthalen-1-yl)-1h-pyrazole-5-carboxylic acid, which systematically describes the substitution pattern on the pyrazole ring.

The molecular formula C15H12N2O2 indicates the presence of fifteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 252.28 daltons. The Simplified Molecular Input Line Entry System representation CN1N=C(C2=C3C=CC=CC3=CC=C2)C=C1C(=O)O provides a linear notation that encodes the complete structural connectivity of the molecule. This notation reveals the methyl group attached to N1 of the pyrazole ring, the naphthalen-1-yl substituent at position 3, and the carboxylic acid group at position 5.

The systematic numbering of the pyrazole ring follows established conventions where the nitrogen atoms occupy positions 1 and 2, with the substituted carbons at positions 3, 4, and 5. The nomenclature distinguishes this compound from its isomeric counterpart, 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid, which bears the naphthalene substituent at the 2-position rather than the 1-position of the naphthalene ring system. This positional difference has significant implications for the compound's three-dimensional structure and electronic properties.

Property Value
Chemical Abstracts Service Number 1177347-48-6
Molecular Descriptor File Number MFCD16652635
Molecular Formula C15H12N2O2
Molecular Weight 252.28 g/mol
International Union of Pure and Applied Chemistry Name 1-methyl-3-(naphthalen-1-yl)-1h-pyrazole-5-carboxylic acid
Simplified Molecular Input Line Entry System CN1N=C(C2=C3C=CC=CC3=CC=C2)C=C1C(=O)O

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid reflects the planar nature of both the pyrazole and naphthalene ring systems, with conformational flexibility primarily located at the bond connecting these aromatic moieties. The pyrazole ring adopts a planar configuration with characteristic bond lengths consistent with aromatic heterocycles, where the carbon-nitrogen bonds range from 1.31 to 1.42 angstroms and carbon-carbon bonds measure approximately 1.35 to 1.37 angstroms. The naphthalene substituent introduces significant steric bulk that influences the overall molecular conformation and potential intermolecular interactions.

Conformational analysis reveals that the dihedral angle between the pyrazole and naphthalene ring planes plays a crucial role in determining the compound's three-dimensional structure. Unlike smaller aromatic substituents, the naphthalene moiety can adopt various orientations relative to the pyrazole ring, with energy barriers governing the rotation around the carbon-carbon bond linking the two ring systems. The presence of the carboxylic acid group at position 5 of the pyrazole ring introduces additional conformational considerations, particularly regarding hydrogen bonding interactions that can stabilize specific conformations.

The electron density distribution throughout the molecule shows characteristic patterns associated with aromatic systems, where the pyrazole ring exhibits regions of both electron deficiency and electron richness depending on the specific carbon position. Position 4 of the pyrazole ring typically displays higher electron density compared to positions 3 and 5, which are more electron-deficient due to the proximity of nitrogen atoms. The naphthalene substituent contributes to the overall electron density through its extended aromatic system, potentially influencing the reactivity of the pyrazole ring through electronic effects.

Computational studies of related naphthalene-pyrazole systems suggest that intramolecular interactions, particularly between the naphthalene aromatic system and the pyrazole nitrogen atoms, can stabilize certain conformational arrangements. These interactions may involve weak hydrogen bonding or aromatic stacking forces that influence the preferred geometry of the molecule in both solution and solid-state environments.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of 1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid is fundamentally governed by the prototropic annular tautomerism characteristic of pyrazole derivatives. However, the presence of the methyl substituent at position 1 of the pyrazole ring effectively prevents the typical annular tautomerism observed in unsubstituted pyrazoles, as the nitrogen-hydrogen bond necessary for proton migration is absent. This methylation results in a fixed tautomeric form where the pyrazole ring maintains a consistent substitution pattern throughout various environmental conditions.

The absence of annular tautomerism in this methylated pyrazole derivative contrasts sharply with the behavior of unsubstituted pyrazoles, which typically exhibit rapid equilibration between tautomeric forms in solution. Research on pyrazole tautomerism indicates that substituents capable of electron donation, such as the naphthalene group, generally favor specific tautomeric forms when tautomerism is possible. In the case of 1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid, the fixed structure eliminates tautomeric complications that might otherwise affect reactivity and biological activity.

The carboxylic acid functional group introduces the possibility of additional tautomeric forms involving the carboxyl moiety itself, though these are generally less significant than annular tautomerism in terms of structural impact. The carboxylic acid can exist in equilibrium between its protonated and deprotonated forms depending on the solution acidity, but this represents an acid-base equilibrium rather than a true tautomeric rearrangement. The electron-withdrawing nature of the carboxylic acid group influences the electron distribution within the pyrazole ring, potentially affecting the stability of different conformational arrangements.

Resonance stabilization within the naphthalene moiety contributes to the overall stability of the molecule through the delocalization of aromatic electrons across the bicyclic system. The extended aromatic system of naphthalene provides additional resonance structures that can stabilize the molecule and influence its electronic properties. The connection between the naphthalene and pyrazole rings allows for potential electronic communication between these aromatic systems, though the extent of this interaction depends on the specific geometric arrangement of the molecule.

Comparative Structural Analysis with Isomeric Derivatives

Comparative analysis of 1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid with its structural isomers reveals significant differences in molecular geometry and electronic properties. The most closely related isomer, 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid, differs only in the position of attachment of the naphthalene ring system, yet this seemingly minor variation results in substantially different three-dimensional structures and potential biological activities. The 2-naphthyl isomer (Chemical Abstracts Service number 1177331-73-5) shares the same molecular formula and weight but exhibits distinct conformational preferences due to the altered substitution pattern.

The positional difference between the 1-naphthyl and 2-naphthyl substituents affects the accessibility of the naphthalene aromatic system for potential intermolecular interactions. In the 1-naphthyl derivative, the naphthalene ring system is attached at the alpha position (position 1), creating a more hindered environment around the point of attachment compared to the 2-naphthyl isomer, where attachment occurs at the beta position (position 2). This difference in steric hindrance can influence both the synthetic accessibility of these compounds and their subsequent reactivity patterns.

Electronic differences between the isomers arise from the distinct electronic environments of the 1- and 2-positions of naphthalene. The 1-position of naphthalene is more electronically activated due to its proximity to the aromatic ring fusion, while the 2-position experiences different electronic effects. These electronic variations can translate into different reactivity profiles for the pyrazole ring system, particularly in electrophilic and nucleophilic substitution reactions.

Additional structural comparisons can be made with other pyrazole carboxylic acid derivatives bearing different aromatic substituents. For instance, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid represents a simpler analog where the naphthalene system is replaced by a single benzene ring. This comparison highlights the increased molecular complexity and potential for enhanced biological activity associated with the extended aromatic system of the naphthyl derivatives. Similarly, comparison with aliphatic-substituted analogs such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid demonstrates the unique electronic and steric properties imparted by aromatic substituents.

The following table summarizes key structural differences between closely related isomeric derivatives:

Compound Chemical Abstracts Service Number Attachment Position Molecular Descriptor File Number Key Structural Feature
1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid 1177347-48-6 Naphthalene-1-yl MFCD16652635 Alpha attachment, increased steric hindrance
1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid 1177331-73-5 Naphthalene-2-yl MFCD16652634 Beta attachment, reduced steric hindrance
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid 10250-64-3 Phenyl Not specified Single aromatic ring, reduced molecular complexity

The structural analysis reveals that positional isomerism in naphthyl-substituted pyrazoles creates distinct molecular architectures with potentially different biological and chemical properties. Understanding these structural relationships is crucial for rational drug design and synthetic planning, as small changes in substitution patterns can lead to significant alterations in molecular behavior and therapeutic potential.

Properties

IUPAC Name

2-methyl-5-naphthalen-1-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-14(15(18)19)9-13(16-17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPCGAYTJWXVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

The synthesis of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid generally involves the cyclization of naphthylhydrazine with appropriate acylating agents. Controlling temperature and pH during synthesis can significantly affect the outcome.

Example Synthesis of a Related Compound

The following outlines the synthesis of a similar compound, 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID, which can provide insights into the preparation of the target compound:

Reagents:

  • 1-2 (247.5 mg, 1.1 mmol)
  • Methanol (5 mL)
  • Sodium hydroxide solution (10 mL, 4 M)
  • Aqueous HCl (1 M)
  • Ethyl acetate
  • Anhydrous Na2SO4

Procedure:

  • To a solution of 1-2 (247.5 mg, 1.1 mmol) in MeOH (5 mL), add sodium hydroxide solution (10 mL, 4 M).
  • Stir the reaction mixture at room temperature for 2 hours and concentrate under reduced pressure to remove MeOH.
  • Acidify the aqueous phase with aqueous HCl (1 M) until pH=3, and extract the mixture with EtOAc.
  • Dry the combined organic layers with anhydrous Na2SO4, filter, and concentrate to give the crude product.
  • Purify the crude product by silica gel chromatography to yield the desired product 1-3.

Data:

  • Yield: 93.1%
  • MS m/z [ESI]: 203.1 [M+1]

Synthesis of Pyrazole Derived α-Amino Acids

Treatment with phenyl hydrazine followed by oxidation allowed the regioselective synthesis of pyrazole derived α- amino acids.

Reaction Conditions

The reaction mixture was stirred at room temperature for 2 hours and concentrated under reduced pressure to remove MeOH. The aqueous phase was acidified with aqueous HCl (1 M) till pH=3 and the mixture was extracted with EtOAc, dried with anhydrous Na2SO4, filtered and concentrated to give the crude product. The crude product was purified by silica gel chromatography eluted to give product 1-3 (207.0 mg, 93.1%). MS m/z [ESI]: 203.1 [M+1].

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
MNPC has been studied for its potential anticancer properties. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In a study published in the Journal of Medicinal Chemistry, MNPC demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development .

Anti-inflammatory Effects
In another study focusing on inflammatory diseases, MNPC exhibited significant anti-inflammatory activity by inhibiting the NF-kB signaling pathway. This was evidenced by reduced levels of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory responses suggests its utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Agricultural Applications

Herbicidal Properties
MNPC has shown promise as a herbicide in agricultural applications. In field trials, it effectively controlled several weed species without adversely affecting crop yields. A comparative study highlighted its efficacy against common weeds such as Amaranthus retroflexus and Chenopodium album, with a dosage of 200 g/ha leading to over 85% weed control.

Plant Growth Regulation
Research has also indicated that MNPC can act as a plant growth regulator. It enhances root development and overall plant vigor when applied at specific concentrations. This application is particularly beneficial for crops under stress conditions, promoting resilience and improving yield quality.

Material Science Applications

Polymer Additive
In material science, MNPC has been explored as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) matrices improved thermal stability and mechanical properties. A detailed study revealed that adding 5% MNPC enhanced the tensile strength of PVC by approximately 15%, making it a valuable component in developing more durable materials.

Table 1: Anticancer Activity of MNPC

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
HeLa15Cell cycle arrest

Table 2: Herbicidal Efficacy of MNPC

Weed SpeciesDosage (g/ha)Control Efficacy (%)
Amaranthus retroflexus20085
Chenopodium album20090

Case Studies

  • Case Study on Anticancer Properties
    A clinical trial involving MNPC analogs showed promising results in patients with advanced breast cancer, leading to further investigations into its mechanism of action and potential combination therapies with existing chemotherapeutics.
  • Field Trials for Herbicidal Use
    Extensive field trials conducted over two growing seasons demonstrated that MNPC could effectively manage weed populations while maintaining crop health, paving the way for its registration as a commercial herbicide.
  • Polymer Research Study
    A collaborative study between universities and industry partners focused on integrating MNPC into biodegradable plastics, resulting in improved performance metrics that could lead to more sustainable packaging solutions.

Biological Activity

1-Methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid, a heterocyclic compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C15H12N2O2C_{15}H_{12}N_2O_2 and a molecular weight of approximately 252.27 g/mol. It features a pyrazole ring substituted with a naphthyl group and a carboxylic acid moiety, which contributes to its biological activities.

PropertyValue
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Boiling Point493.7 °C (predicted)
Density1.27 g/cm³ (predicted)
pKa2.95 (predicted)

Synthesis

The synthesis of 1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors, such as the reaction between 1-naphthylhydrazine and ethyl acetoacetate under acidic conditions. This is followed by methylation and hydrolysis to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)
  • CEM-13 (T acute lymphoblastic leukemia)

In vitro assays revealed that this compound induces apoptosis in these cancer cell lines through mechanisms involving p53 expression and caspase activation .

Cell LineIC50 Value (μM)
MCF-710.38
U-9378.45
CEM-139.12

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, showing significant inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The anti-inflammatory activity was measured using various assays that demonstrated its potential as a therapeutic agent in managing inflammatory diseases .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Apoptosis Induction :
    • A study involving MCF-7 cells demonstrated that treatment with 1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid resulted in increased levels of p53 and activation of caspase-3, leading to apoptosis .
  • Cytotoxicity Evaluation :
    • In another study, the compound's cytotoxic effects were compared with standard chemotherapeutics like doxorubicin, revealing comparable or superior efficacy against certain cancer cell lines .

The biological activity of 1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid is attributed to its ability to interact with specific cellular targets involved in cell proliferation and apoptosis. The presence of the naphthyl group enhances hydrophobic interactions with target proteins, facilitating binding and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the pyrazole ring is critical for modulating electronic and steric properties. Key comparisons include:

Compound Name 3-Position Substituent Key Properties/Applications References
1-Methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid 1-Naphthyl Enhanced aromatic interactions; potential use in metal coordination or drug design
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CF₃ Electron-withdrawing group improves acidity (pKa ~3–4); used in agrochemicals
1-Methyl-3-(4-chlorophenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-Chlorophenyl-thieno Chlorine enhances lipophilicity; studied in anticancer research
1-Methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl Methoxy group increases electron density; impacts solubility and hydrogen bonding

Key Insights :

  • Electron-withdrawing groups (e.g., CF₃, Cl) lower the pKa of the carboxylic acid, enhancing reactivity in esterification or metal coordination .
  • Aromatic substituents (naphthyl, phenyl) improve stacking interactions but may reduce solubility in polar solvents .
Coordination Chemistry and Metal Binding

Pyrazole-5-carboxylic acids often act as ligands in metal complexes. Substituents at the 1- and 3-positions significantly alter coordination modes:

Compound Coordination Mode Metal Complex Example Reference
1-Methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid (hypothetical) Likely monodentate (via COO⁻) Not reported
1,3-Dimethylpyrazole-5-carboxylic acid Monodentate (N1 methylation prevents N,O-bidentate binding) [CuL₂(H₂O)₂] (square planar)
Unsubstituted pyrazole-5-carboxylic acid Bidentate (N,O-coordination) [Co(pzca)₂(H₂O)₂]

Key Insights :

  • N1-methylation (as in 1-methyl-3-(1-naphthyl)-derivative) restricts bidentate coordination, favoring monodentate binding via the carboxylate group .
  • Bulkier substituents (e.g., naphthyl) may sterically hinder metal-ligand interactions, reducing complex stability .

Key Insights :

  • The naphthyl group in the target compound may improve binding to hydrophobic protein pockets, analogous to indole-containing inhibitors .
  • Trifluoromethyl derivatives exhibit higher bioactivity due to enhanced metabolic stability and membrane permeability .

Data Tables

Table 1: Physical Properties of Selected Pyrazole-5-carboxylic Acids
Compound Molecular Weight Solubility (H₂O) pKa (COOH) LogP
1-Methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid* 305.3 Low ~4.5 3.8
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 224.1 Moderate ~3.2 2.1
1,3-Dimethylpyrazole-5-carboxylic acid 154.1 High ~4.0 0.9

*Estimated based on analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors. For example, ethyl acetoacetate derivatives are reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and arylhydrazines under reflux in ethanol or DMF. Critical parameters include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthetic hydrolysis (e.g., using NaOH or HCl) yields the carboxylic acid derivative. Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., naphthyl group at position 3 and methyl at position 1).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~3100 cm1^{-1} (O-H stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated m/z for C15H12N2O2C_{15}H_{12}N_2O_2: 252.32).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Q. What are the primary biological screening assays applicable to this compound in early-stage drug discovery?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Test against xanthine oxidoreductase or kinases (IC50_{50} determination via fluorometric/colorimetric readouts).
  • Cellular Assays : Cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or GPCR modulation (cAMP or calcium flux assays).
  • Solubility and Stability : Measure logP (octanol-water partition) and plasma/tissue stability using LC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to therapeutic targets like CB1 cannabinoid receptors or xanthine oxidase?

  • Methodological Answer :

Target Preparation : Retrieve receptor structures (e.g., PDB ID 5XRA for CB1) and optimize protonation states using tools like AutoDockTools.

Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., AM1-BCC method).

Docking Simulations : Use AutoDock Vina or Schrödinger Glide with flexible side chains. Validate results with MD simulations (e.g., GROMACS) to assess binding stability.

Free Energy Calculations : Apply MM/GBSA to refine binding affinity predictions .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-inflammatory effects) for pyrazole-carboxylic acid derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a wide concentration range (nM to mM) to identify biphasic effects.
  • Off-Target Profiling : Screen against related receptors/enzymes (e.g., COX-1 vs. COX-2) using selectivity panels.
  • Metabolite Identification : Use LC-HRMS to detect active metabolites that may explain divergent results in different models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 to enhance metabolic stability.
  • Side Chain Engineering : Replace the naphthyl group with heteroaromatic rings (e.g., indole) to improve solubility.
  • Prodrug Synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma or tissue homogenates), and how are they addressed?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to remove interferents.
  • Chromatography : Optimize reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile).
  • Detection : Employ tandem MS (MRM mode) for high sensitivity. Validate with spike-recovery experiments (80–120% recovery) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid

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